(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
CAS No.: 1075715-56-8
Cat. No.: VC2677456
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1075715-56-8 |
|---|---|
| Molecular Formula | C9H13ClFN |
| Molecular Weight | 189.66 g/mol |
| IUPAC Name | (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | VVIJOOJNOZEOGM-FVGYRXGTSA-N |
| Isomeric SMILES | CC[C@@H](C1=CC=CC=C1F)N.Cl |
| SMILES | CCC(C1=CC=CC=C1F)N.Cl |
| Canonical SMILES | CCC(C1=CC=CC=C1F)N.Cl |
Introduction
Chemical Identity and Structure
Structural Features
The molecule possesses several distinctive structural features:
-
A 2-fluorophenyl group where the fluorine atom occupies the ortho position on the aromatic ring
-
A chiral carbon center with the (S) absolute configuration
-
A primary amine functional group that exists as a hydrochloride salt
-
A three-carbon propane backbone with the amine and aromatic group attached to the first carbon
The stereochemistry is explicitly designated by the (S) prefix, indicating the specific three-dimensional arrangement of substituents around the chiral carbon atom according to the Cahn-Ingold-Prelog priority rules .
Physicochemical Properties
| Supplier | Catalog/Product ID | Quantity Options | Purity |
|---|---|---|---|
| AChemBlock | W172916 | Various | 95% |
| Aladdin Scientific | ALA-S190522-100mg | 100 mg | ≥98% |
| Matrix Scientific | 132505 | 1g, 5g | 97% |
| Reagentia | R008ZVF | 100 mg, 250 mg, 1 g | Not specified |
| GlpBio | GF47162 | Various | Not specified |
The compound is typically available in research quantities ranging from 100 mg to 5 g, suitable for laboratory-scale investigations .
| Hazard Statement | Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT SE | H335 | May cause respiratory irritation |
These classifications represent standard hazard assessments for similar compounds in this chemical class .
Comparison with Related Compounds
Structural Analogs
Several structural analogs of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride exist, each with distinct properties:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | 1168139-44-3 | Opposite stereochemistry (R instead of S) |
| (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | 1213329-40-8 | Fluorine at para position; different carbon skeleton |
| 1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride | 1909305-71-0 | Contains ketone functionality |
| 2-(3-Fluorophenyl)propan-2-amine hydrochloride | 689232-61-9 | Tertiary carbon attached to amine; different substitution pattern |
These structural variations can significantly impact physical properties, chemical reactivity, and biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume